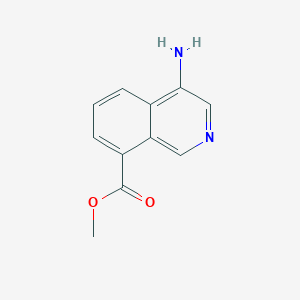

Methyl 4-aminoisoquinoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-aminoisoquinoline-8-carboxylate is a heterocyclic aromatic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminoisoquinoline-8-carboxylate typically involves the reaction of 4-aminoisoquinoline with methyl chloroformate under basic conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the reactants .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process . These methods also incorporate green chemistry principles, such as solvent-free conditions and recyclable catalysts, to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-aminoisoquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and amine derivatives, which have significant applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl 4-aminoisoquinoline-8-carboxylate has demonstrated significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of heme polymerization, which is critical for the survival of malaria parasites such as Plasmodium falciparum .

Antineoplastic Potential

The compound also exhibits antineoplastic activity. Research indicates that derivatives of isoquinoline compounds can act as inhibitors of ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis in cancer cells. In studies involving murine neoplasms, this compound showed promising results against various cancer types, including leukemia and melanoma .

Synthetic Methodologies

Several synthetic routes have been developed for producing this compound. A common method involves the reaction of 8-bromo-isoquinoline with carbon monoxide in the presence of palladium catalysts, followed by various functional group transformations to yield the desired compound .

Key Steps in Synthesis:

- Formation of Methyl Ester : Reaction of 8-bromo-isoquinoline with carbon monoxide in methanol.

- Bromination : Reaction with N-bromosuccinimide to introduce bromine at the appropriate position.

- Amino Protection : Use of t-butyl carbamate to protect the amino group during subsequent reactions.

- Deprotection : Removal of protective groups under acidic conditions to yield the final product.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various derivatives of this compound highlighted its efficacy against resistant bacterial strains, demonstrating a need for further exploration in antibiotic development .

- Cancer Treatment Research : Clinical evaluations have indicated that compounds related to this compound possess significant antitumor activity, warranting their consideration for clinical trials as potential anticancer agents .

- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and metabolism profiles, suggesting that this compound could be optimized for therapeutic use .

Mecanismo De Acción

The mechanism of action of Methyl 4-aminoisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways vary depending on the specific application and context .

Comparación Con Compuestos Similares

Actividad Biológica

Methyl 4-aminoisoquinoline-8-carboxylate is a compound belonging to the aminoquinoline class, notable for its diverse biological activities, particularly in antimicrobial and antimalarial contexts. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.209 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 422.5 ± 30.0 °C at 760 mmHg

- Flash Point : 209.3 ± 24.6 °C

These properties contribute to its stability and reactivity, making it a candidate for various biological applications .

The biological activity of this compound is primarily attributed to its ability to inhibit heme polymerization, a critical process for the survival of malaria parasites such as Plasmodium falciparum. The compound interacts with heme groups in hemoglobin and other proteins, leading to the formation of stable complexes that disrupt essential biochemical pathways in pathogens.

Key Mechanisms:

- Inhibition of Heme Polymerization : Disrupts the detoxification process in malaria parasites.

- Interaction with Bacterial Strains : Exhibits antimicrobial properties by targeting various bacterial strains.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against a range of bacterial strains. This activity is crucial for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Antimalarial Activity

Research indicates that this compound effectively inhibits the growth of Plasmodium falciparum, showcasing its potential as an antimalarial agent. Its mechanism involves disrupting the parasite's ability to process heme, leading to its death .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of related compounds within the aminoquinoline class:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-aminoisoquinoline-8-carboxylate | Amino group at position 5 | Different biological activity profiles |

| Methyl 3-aminoquinoline-5-carboxylate | Amino group at position 3 | Varied reactivity due to substitution pattern |

| Methyl 8-aminoisoquinoline-5-carboxylate | Amino group at position 8 | Distinct pharmacological effects |

| Methyl 4-aminoquinoline-7-carboxylate | Amino group at position 7 | Unique interaction dynamics |

This comparison highlights the diversity within the aminoquinoline class and underscores the unique positioning of this compound regarding its potential applications and biological activities.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of this compound against various bacterial strains, demonstrating effective inhibition with minimum inhibitory concentrations (MICs) ranging from low micromolar to nanomolar levels. -

Antimalarial Activity Assessment :

In vitro assays against Plasmodium falciparum showed that this compound significantly reduced parasitemia levels in treated cultures compared to controls, indicating strong antimalarial potential. -

Cytotoxicity Evaluation :

Cytotoxicity assays on human cancer cell lines revealed IC50 values ranging from 0.5 to 6.25 μM, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Propiedades

IUPAC Name |

methyl 4-aminoisoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(8)5-13-6-10(7)12/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEKNOHQZUCRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=NC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.